molecular formula C4H2Cl2N2O B170179 2,6-Dichloro-3H-pyrimidin-4-one CAS No. 120977-94-8

2,6-Dichloro-3H-pyrimidin-4-one

Cat. No.: B170179
CAS No.: 120977-94-8
M. Wt: 164.97 g/mol
InChI Key: PVXOAKRQJOOIQX-UHFFFAOYSA-N
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Description

2,6-Dichloro-3H-pyrimidin-4-one is a heterocyclic compound with the molecular formula C₄H₂Cl₂N₂O and a molecular weight of 164.98 g/mol . It is a derivative of pyrimidine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. This compound is known for its significant role in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-3H-pyrimidin-4-one typically involves the chlorination of pyrimidin-4-one. One common method includes the reaction of pyrimidin-4-one with phosphorus oxychloride (POCl₃) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The exact details of industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3H-pyrimidin-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at positions 2 and 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) and solvents like dimethylformamide (DMF) or ethanol (EtOH).

    Oxidation and Reduction: Reagents such as hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

2,6-Dichloro-3H-pyrimidin-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting cancer and infectious diseases.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-3H-pyrimidin-4-one
  • 2,6-Dichloropyrimidine
  • 4,6-Dichloropyrimidine

Comparison

Compared to similar compounds, 2,6-Dichloro-3H-pyrimidin-4-one is unique due to its specific substitution pattern, which influences its reactivity and biological activity. For example, the presence of chlorine atoms at positions 2 and 6 enhances its ability to undergo substitution reactions, making it a versatile intermediate in chemical synthesis .

Properties

IUPAC Name

2,4-dichloro-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2N2O/c5-2-1-3(9)8-4(6)7-2/h1H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXOAKRQJOOIQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(NC1=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70396205
Record name 2,6-Dichloro-3H-pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120977-94-8
Record name 2,6-Dichloro-3H-pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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